2-[Hydroxy(phenyl)methyl]butanoic acid
Description
2-[Hydroxy(phenyl)methyl]butanoic acid (IUPAC name: 2-hydroxy-2-phenylbutanoic acid, CAS: 35468-69-0) is a branched carboxylic acid with a hydroxyl group and a phenyl substituent at the C2 position of the butanoic acid backbone. Its molecular formula is C₁₀H₁₂O₃ (molar mass: 180.20 g/mol) . The compound is structurally characterized by a chiral center at C2, leading to enantiomeric forms such as the (R)-enantiomer (CAS: 3966-31-2) .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2H2,1H3,(H,13,14) |
InChI Key |
DWAHQOXLHCVMBE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- CAS : 76-93-7
- Molecular Formula : C₁₄H₁₂O₃
- Molar Mass : 228.25 g/mol
- Key Features: Contains two phenyl groups at the C2 position and a hydroxyl group, forming a glycolic acid derivative. Higher hydrophobicity due to the additional phenyl group compared to 2-hydroxy-2-phenylbutanoic acid. Widely used in the synthesis of anticholinergic drugs and as a precursor in organic reactions .
2-(Hydroxymethyl)-2-phenylbutanoic Acid
- CAS : 4355-36-6
- Molecular Formula : C₁₁H₁₄O₃
- Molar Mass : 194.23 g/mol
- Key Features: Substituted with a hydroxymethyl group at C2 alongside the phenyl group.
2-Ethyl-2-(hydroxymethyl)butanoic Acid
- CAS : 5904-58-5
- Molecular Formula : C₇H₁₄O₃
- Molar Mass : 146.19 g/mol
- Key Features: Features an ethyl group and a hydroxymethyl group at C2.
(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid
- CAS : 39864-48-7
- Molecular Formula: C₁₃H₁₇NO₄
- Molar Mass : 263.28 g/mol
- Key Features: Incorporates a phenoxyacetamido group at C2, introducing nitrogen functionality. The amide group enhances hydrogen-bonding capacity, influencing binding affinity in biological systems (e.g., enzyme inhibition) .
Structural and Functional Analysis
Substituent Effects on Physical Properties
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